3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid
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Overview
Description
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a cycloheptane ring fused to a pyrrole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid typically involves the cyclization of glycine-derived enamino amides. The process includes high-yield cyclization reactions under Boc-deprotection conditions . Another approach involves the oxidative cyclization of β-enaminones, which includes a rearrangement step after ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines and iodine-promoted cyclization of enaminone with aryl methyl ketones are also effective methods .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the carboxylic acid group, can lead to the formation of esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and catalysts like Cu(II) and Ni(II) complexes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and other substituted products .
Scientific Research Applications
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins, leading to various biological outcomes. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Shares a similar pyrrole structure and is used in the synthesis of bioactive compounds.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates: Known for their antitumor activity and used in cancer research.
Pentanoic acid, 3-methyl-4-oxo-: Another structurally related compound with different applications.
Uniqueness
3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is unique due to its fused cycloheptane and pyrrole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-methyl-4-oxo-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrole-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-9-7(10(12-6)11(14)15)4-2-3-5-8(9)13/h12H,2-5H2,1H3,(H,14,15) |
InChI Key |
NYEUIRAYZGBGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N1)C(=O)O)CCCCC2=O |
Origin of Product |
United States |
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